molecular formula C3H7N3O B1278768 3-Azidopropan-1-ol CAS No. 72320-38-8

3-Azidopropan-1-ol

Cat. No. B1278768
M. Wt: 101.11 g/mol
InChI Key: WHVSIWLMCCGHFW-UHFFFAOYSA-N
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Patent
US08372986B2

Procedure details

3-Azidopropanol (101 mg, 1 mmol), phenylacetylene (113 mg, 1.1 mmol), Cp*RuCl(PPh3)2 (8 mg, 0.01 mmol, 1 mol %). Solvent: THF, 10 mL, 60° C., 2 hours. White microcrystalline product was obtained in 82% yield (167 mg). ESI-MS: m/z 204, [M+H].
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
8 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][OH:7])=[N+:2]=[N-:3].[C:8]1([C:14]#[CH:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C[C-]1C(C)=C(C)C(C)=C1C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Ru+].C1COCC1>[C:8]1([C:14]2[N:1]([CH2:4][CH2:5][CH2:6][OH:7])[N:2]=[N:3][CH:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
101 mg
Type
reactant
Smiles
N(=[N+]=[N-])CCCO
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
8 mg
Type
catalyst
Smiles
C[C-]1C(=C(C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White microcrystalline product was obtained in 82% yield (167 mg)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CN=NN1CCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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